5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
5-[(4-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-4-22(5-2)18(24)15-11(3)14(10-20)17(25-15)21-16(23)12-6-8-13(19)9-7-12/h6-9H,4-5H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIQEAGKWKIRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362063 | |
| Record name | ST50913499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5693-10-7 | |
| Record name | ST50913499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation-Mediated Thiophene Functionalization
The thiophene backbone serves as the structural foundation, with substitutions at positions 2, 3, 4, and 5 requiring precise regioselective control. In a method adapted from MDPI studies, 3-methylthiophene-2-carboxylic acid is converted to its acyl chloride derivative using oxalyl chloride in dichloromethane (DCM) under catalytic dimethylformamide (DMF). This intermediate reacts with diethylamine to yield N,N-diethyl-3-methylthiophene-2-carboxamide, establishing the C2 carboxamide group.
Subsequent nitration at C5 introduces a nitro group, which is reduced to an amine using hydrogenation or tin(II) chloride. Acylation of this amine with 4-chlorobenzoyl chloride in the presence of triethylamine furnishes the 5-(4-chlorobenzamido) moiety.
Reaction Conditions for Acylation:
Cyano Group Installation at C4
The C4 cyano group is introduced via nucleophilic substitution or through precursor-mediated cyclization. A Gewald reaction—employing methyl ethyl ketone, cyanoacetamide, and sulfur—generates 2-aminothiophene-3-carbonitrile derivatives, which are subsequently functionalized. Alternatively, halogenation at C4 (e.g., bromination) followed by cyanation with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) achieves the substitution.
Optimization Insights:
-
Cyanation efficiency improves with polar aprotic solvents (e.g., DMSO, DMF).
-
Yields range from 65% to 78% depending on the leaving group (Br > Cl).
Integrated Synthetic Routes
Route 1: Sequential Functionalization
-
Core Formation : 3-Methylthiophene-2-carboxylic acid → N,N-diethyl-3-methylthiophene-2-carboxamide (acyl chloride method).
-
Nitration/Reduction : HNO3/H2SO4 at 0°C → SnCl2/HCl reduction.
Overall Yield : 42–58% (four steps).
Route 2: Malonate Cyclization
Adapting Ambeed’s malonate alkylation strategy, diethyl 4-chlorobenzamidomalonate reacts with 3-bromo-2-methylpropionitrile under basic conditions to form the thiophene ring via cyclization. Hydrolysis of the ester groups and subsequent coupling with diethylamine installs the C2 carboxamide.
Key Data:
Reaction Optimization and Challenges
Acylation Efficiency
Triethylamine concentration critically impacts acylation yields. Excess base (>2.4 equiv) leads to side reactions (e.g., hydrolysis), while insufficient base slows reaction kinetics. Ice-water bath conditions minimize exothermic side reactions during acyl chloride addition.
Cyanation Selectivity
Competing hydrolysis of the cyano group necessitates anhydrous conditions. Molecular sieves or inert gas (N2/Ar) atmospheres improve cyanation yields by 12–15%.
Structural Characterization
Spectroscopic Validation
1H NMR of the target compound displays:
-
δ 1.21 ppm (t, J = 7.2 Hz) : Diethyl carboxamide CH3.
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δ 2.38 ppm (s) : C3 methyl group.
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δ 7.45–7.89 ppm (m) : Aromatic protons from 4-chlorobenzamido.
13C NMR confirms the cyano carbon at δ 118.5 ppm and the carboxamide carbonyl at δ 167.3 ppm .
Scale-Up Considerations
Pilot-scale synthesis (100 g) using Route 1 achieves 48% yield with the following modifications:
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes with various functional groups.
Scientific Research Applications
5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of functionalized thiophene carboxamides. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on standard atomic masses.
Key Observations
Substituent Effects on Bioactivity: The target compound’s cyano group at position 4 may enhance binding affinity to enzymatic active sites compared to the acetyl group in Compound 3 . Cyano groups are known to improve metabolic stability and target selectivity in drug design.
Chlorinated Aromatic Moieties :
- Both the target compound and Compound 3 feature chlorinated aromatic rings, which are associated with enhanced bioactivity due to improved hydrophobic interactions and resistance to oxidative metabolism.
Synthetic Pathways: The target compound shares synthetic strategies with Compound 3 , such as cyclization of thiocarbamoyl intermediates. However, the use of chloroacetone in Compound 3’s synthesis contrasts with the cyano-substituted precursors required for the target compound.
Biological Performance :
- While the target compound lacks explicit bioactivity data, structurally related compounds (e.g., Compound 3 ) show anticancer and antimicrobial activities. The diethyl and methylthio groups in the target molecule may confer unique pharmacokinetic properties, such as prolonged half-life.
Biological Activity
The compound 5-(4-chlorobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide is an organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, characterized by a thiophene ring substituted with various functional groups. Its structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 319.78 g/mol
Structural Features
| Feature | Description |
|---|---|
| Chlorobenzamide group | Enhances lipophilicity and binding affinity. |
| Cyano group | Potentially contributes to biological activity through electron-withdrawing effects. |
| Diethyl substituent | May influence solubility and pharmacokinetics. |
Research indicates that the biological activity of this compound may involve several mechanisms:
- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This property suggests potential applications in treating hyperpigmentation disorders.
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which could help mitigate oxidative stress-related damage in cells.
Efficacy in Biological Assays
A series of biological assays have been conducted to evaluate the efficacy of the compound:
Tyrosinase Inhibition Assay
In a study evaluating tyrosinase inhibition, the compound demonstrated significant inhibitory effects with an IC value comparable to established inhibitors like kojic acid.
| Compound | IC (µM) |
|---|---|
| This compound | 3.60 |
| Kojic Acid | 4.00 |
Antioxidant Activity Assay
The compound was tested for its antioxidant capacity using DPPH radical scavenging assays. Results indicated a strong ability to scavenge free radicals, supporting its potential use in formulations aimed at reducing oxidative stress.
Cytotoxicity Studies
Cytotoxicity assays were performed on various cell lines (e.g., B16F10 melanoma cells). The results showed that while some analogs exhibited cytotoxic effects at higher concentrations, this compound maintained cell viability at therapeutic doses.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 20 | 90 |
| 50 | 70 |
Study on Melanin Production Inhibition
A recent study investigated the effect of this compound on melanin production in B16F10 cells. The results indicated a dose-dependent reduction in melanin synthesis, attributed to the inhibition of intracellular tyrosinase activity.
Clinical Implications
The findings suggest that this compound could be developed into a topical agent for treating conditions associated with excessive melanin production, such as age spots and melasma.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for producing high-purity 5-(4-chlorobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide?
- Methodological Answer: Synthesis typically involves multi-step protocols, starting with thiophene ring formation via cyclization (e.g., Gewald reaction) followed by sequential functionalization. Key steps include:
- Cyclization : Using sulfur and ketone precursors under acidic conditions (e.g., ethanol/HCl) to form the thiophene core .
- Electrophilic Substitution : Introducing the 4-chlorobenzamido group via coupling agents like EDCI/HOBt in anhydrous DMF .
- Cyanation : Employing trimethylsilyl cyanide (TMSCN) or similar reagents to introduce the cyano group at position 4 .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor yields at each step to identify bottlenecks .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer:
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and purity. Anomalies in aromatic proton splitting may indicate steric hindrance or rotational barriers .
- Mass Spectrometry (HRMS) : ESI-TOF to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration, use SHELX software for refinement. Address twinning or disorder by collecting high-resolution data (≤1.0 Å) and applying restraints during refinement .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer: Prioritize in vitro assays targeting:
- Enzyme Inhibition : Kinase or protease panels (e.g., at 10 µM concentration) to identify hit targets .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Use DMSO as a vehicle control (<1% v/v) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?
- Methodological Answer:
- Substituent Variation : Synthesize analogs with modified benzamido (e.g., nitro, methoxy) or cyano groups. Compare IC values in biological assays to identify critical moieties .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Validate predictions with mutagenesis studies .
- LogP Analysis : Measure partition coefficients (shake-flask method) to correlate hydrophobicity with membrane permeability .
Q. What computational strategies are effective for predicting metabolic stability and off-target effects?
- Methodological Answer:
- Metabolite Prediction : Use Schrödinger’s MetaSite to identify probable Phase I/II metabolites. Validate with in vitro liver microsome assays (human/rat) and LC-MS analysis .
- Off-Target Profiling : Employ ChemProp for deep learning-based toxicity prediction or SEAware for GPCR/ion channel polypharmacology screening .
Q. How should researchers address contradictory solubility and stability data across experimental conditions?
- Methodological Answer:
- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (USP methods). Use dynamic light scattering (DLS) to detect aggregation .
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor degradation via HPLC-UV and identify byproducts with LC-MS/MS .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicity?
- Methodological Answer:
- Biodegradation Assays : OECD 301F (closed bottle test) to evaluate microbial breakdown in aqueous systems. Measure BOD/COD ratios .
- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) tests. Correlate results with logK values .
Q. How can crystallographic disorder or twinning be resolved during X-ray structure determination?
- Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. For twinned crystals, apply the TwinRotMat algorithm in SHELXL to refine twin laws .
- Disorder Modeling : Split occupancy for overlapping atoms and apply geometric restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
